molecular formula C8H13N3O2 B13288883 (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13288883
M. Wt: 183.21 g/mol
InChI Key: VDWHFPVATVWMDR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with an amino acid derivative under dehydrative conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the compound. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pyrazole ring and amino acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid lies in its pyrazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2R)-2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

VDWHFPVATVWMDR-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NN1C)C[C@H](C(=O)O)N

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.